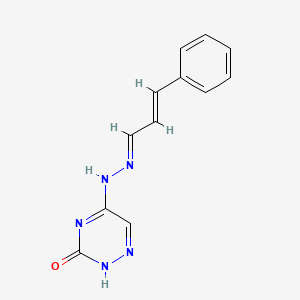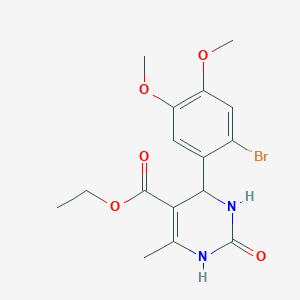![molecular formula C27H19N5O4S2 B15033039 4-methyl-N-((5Z)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide](/img/structure/B15033039.png)
4-methyl-N-((5Z)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-((5Z)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((5Z)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of phenylhydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the pyrazole derivative using a mixture of concentrated nitric and sulfuric acids.
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of the nitro-substituted pyrazole with thiourea in the presence of a base such as sodium hydroxide.
Condensation Reaction: The final step involves the condensation of the thiazolidinone derivative with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicinal chemistry, 4-methyl-N-((5Z)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the thiazolidinone ring are key functional groups that contribute to its biological activity. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.
相似化合物的比较
Similar Compounds
4-nitro-N-phenylbenzamide: Similar structure but lacks the thiazolidinone ring.
1-phenyl-3-(4-nitrophenyl)-1H-pyrazole: Similar pyrazole core but lacks the benzamide and thiazolidinone groups.
4-methyl-N-phenylbenzamide: Similar benzamide structure but lacks the nitro and pyrazole groups.
Uniqueness
The uniqueness of 4-methyl-N-((5Z)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazolidinone ring, in particular, sets it apart from other similar compounds and contributes to its potential as a versatile molecule in scientific research.
属性
分子式 |
C27H19N5O4S2 |
|---|---|
分子量 |
541.6 g/mol |
IUPAC 名称 |
4-methyl-N-[(5Z)-5-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C27H19N5O4S2/c1-17-7-9-19(10-8-17)25(33)29-31-26(34)23(38-27(31)37)15-20-16-30(21-5-3-2-4-6-21)28-24(20)18-11-13-22(14-12-18)32(35)36/h2-16H,1H3,(H,29,33)/b23-15- |
InChI 键 |
NCMXJYLQMVYPJH-HAHDFKILSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)/SC2=S |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[(2,3-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B15032965.png)
![2-Oxo-2-phenylethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B15032969.png)
![2-(4-Ethyl-1-piperazinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15032971.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15032972.png)
![2-(allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032999.png)

![2-[2-(5-methoxy-7-nitro-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15033007.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033008.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 2-(3-{[(4-bromophenyl)carbonyl]amino}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15033026.png)
![(6Z)-6-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15033029.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B15033046.png)
![(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15033053.png)
![5-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15033061.png)
